molecular formula C7H5F2NO2 B1532918 1,5-Difluoro-2-methyl-3-nitrobenzene CAS No. 1188412-98-7

1,5-Difluoro-2-methyl-3-nitrobenzene

Cat. No. B1532918
CAS RN: 1188412-98-7
M. Wt: 173.12 g/mol
InChI Key: FLVCMMRPNZCHPC-UHFFFAOYSA-N
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Description

1,5-Difluoro-2-methyl-3-nitrobenzene is a chemical compound with the molecular formula C7H5F2NO2 . It has a molecular weight of 173.12 . The compound is a yellow liquid .


Molecular Structure Analysis

The InChI code for 1,5-Difluoro-2-methyl-3-nitrobenzene is 1S/C7H5F2NO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

1,5-Difluoro-2-methyl-3-nitrobenzene is a yellow liquid . It has a molecular weight of 173.12 . The compound is stored at ambient temperature .

Scientific Research Applications

Organometallic Chemistry

Organometallic chemistry studies have shown that fluorinated benzenes, like "1,5-Difluoro-2-methyl-3-nitrobenzene," are used as solvents or ligands in transition-metal-based catalysis due to their weak π-electron donating ability and chemical inertness. This enables their application in creating well-defined metal complexes and facilitates reactions such as C-H and C-F bond activation, crucial for organic synthesis and catalysis (Pike, Crimmin, & Chaplin, 2017).

Polymer Science

In polymer science, fluorinated compounds, including those with structures similar to "1,5-Difluoro-2-methyl-3-nitrobenzene," have been used to synthesize fluorinated polyimides. These materials exhibit high thermal stability, low dielectric constants, and excellent solubility in various solvents, making them ideal for electronic and aerospace applications. Their inherent properties, such as low moisture absorption and color intensity, are particularly valuable for advanced material engineering (Yang & Hsiao, 2004).

properties

IUPAC Name

1,5-difluoro-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVCMMRPNZCHPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 2,4-difluorotoluene (25.0 g, 195.3 mmol) in conc. H2SO4 (60 mL) was added fuming HNO3 (30 mL) drop wise at the rate that temperature was maintained between 40-50° C. over a period of 1.5 h. The reaction mixture was stirred at 40° C. for an additional 1 h. The reaction mixture was poured into ice-cold water (500 mL) and the solid precipitated was filtered and washed with water (2×50 mL). The solid residue was dissolved in EtOAc (200 mL), washed with aq. NaHCO3 (2×200 mL). The organic layer was dried over Na2SO4, filtered and evaporated in vacuo to afford 1,5-difluoro-2-methyl-3-nitrobenzene (21.0 g, 62%) as a light brown liquid.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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